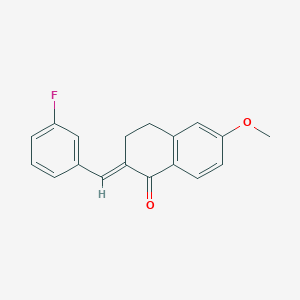
2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone, also known as FBMN, is a chemical compound that has been extensively studied for its potential therapeutic applications. FBMN belongs to the family of naphthalenone derivatives, which have been shown to possess various biological activities such as anti-inflammatory, anti-tumor, and anti-viral properties.
Scientific Research Applications
2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been studied for its potential therapeutic applications in various fields such as cancer, Alzheimer's disease, and inflammation. In cancer research, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In Alzheimer's disease research, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to reduce the accumulation of amyloid-beta peptide, which is a hallmark of the disease. In inflammation research, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Mechanism of Action
The mechanism of action of 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. It has also been found to inhibit the Akt/mTOR pathway, which is involved in cell survival and proliferation. In Alzheimer's disease, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to inhibit the activity of beta-secretase, which is involved in the production of amyloid-beta peptide. In inflammation, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to inhibit the NF-kappaB pathway, which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been shown to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been found to induce apoptosis, inhibit cell proliferation, and sensitize cells to chemotherapy and radiation therapy. In Alzheimer's disease, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been found to reduce the accumulation of amyloid-beta peptide and improve cognitive function in animal models. In inflammation, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has been found to reduce the production of pro-inflammatory cytokines and reduce inflammation in animal models.
Advantages and Limitations for Lab Experiments
2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has several advantages and limitations for lab experiments. One advantage is that it has been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. Another advantage is that it has been shown to have low toxicity in animal models, which makes it a safer alternative to other compounds. One limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Another limitation is that its synthesis method is complex and requires multiple steps, which makes it difficult to scale up for commercial use.
Future Directions
There are several future directions for the research of 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone. One direction is to further investigate its mechanism of action and molecular targets, which could lead to the development of more effective therapeutic applications. Another direction is to optimize its synthesis method and develop more efficient and scalable methods for commercial use. Additionally, further studies could be conducted to investigate its potential applications in other fields such as infectious diseases and neurodegenerative disorders. Overall, 2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone has shown great potential for therapeutic applications and further research is warranted.
Synthesis Methods
2-(3-fluorobenzylidene)-6-methoxy-3,4-dihydro-1(2H)-naphthalenone can be synthesized through a multi-step process, starting with the reaction of 3-fluorobenzaldehyde and 2-naphthol in the presence of a catalyst such as p-toluenesulfonic acid. The resulting intermediate is then subjected to a condensation reaction with 6-methoxy-1-tetralone using a base such as potassium carbonate. The final product is obtained through purification and characterization using techniques such as column chromatography and NMR spectroscopy.
properties
IUPAC Name |
(2E)-2-[(3-fluorophenyl)methylidene]-6-methoxy-3,4-dihydronaphthalen-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FO2/c1-21-16-7-8-17-13(11-16)5-6-14(18(17)20)9-12-3-2-4-15(19)10-12/h2-4,7-11H,5-6H2,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYJKRJCNJJEKFF-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)F)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)F)/CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-fluorophenyl)-4-{1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}piperazine](/img/structure/B4941229.png)
![1-[2-(4-iodophenoxy)ethoxy]-2-methoxybenzene](/img/structure/B4941236.png)
![N-{2-[(4-ethyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}propanamide](/img/structure/B4941243.png)
![1-[3-(4-methoxyphenoxy)propoxy]naphthalene](/img/structure/B4941249.png)
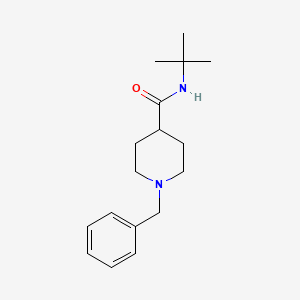
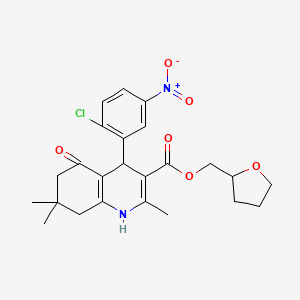
![4,4,4-trifluoro-N-({1-[2-(4-fluorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylbutanamide](/img/structure/B4941267.png)
![propyl 4-[(3-chloro-4-ethoxybenzoyl)amino]benzoate](/img/structure/B4941273.png)
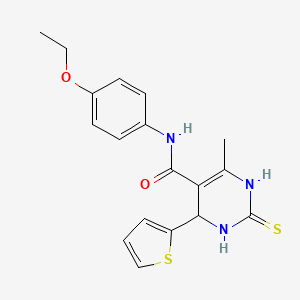
![5-{5-chloro-2-[(4-fluorobenzyl)oxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4941296.png)
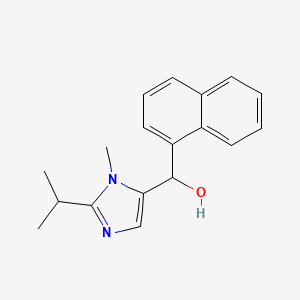
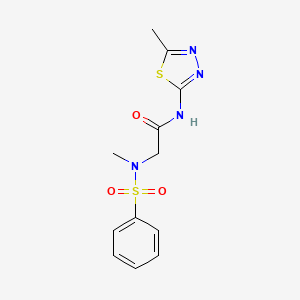
![3-{[(2-chlorophenyl)amino]methyl}-5-(3-phenyl-2-propen-1-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B4941336.png)
![2-(2-bromophenoxy)-N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4941342.png)